Thiazolidine, 3-(chloroacetyl)-

Description

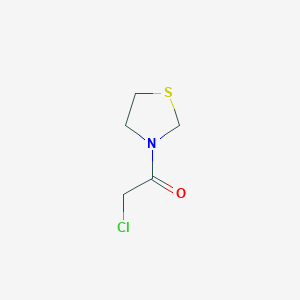

Thiazolidine, 3-(chloroacetyl)- is a heterocyclic compound featuring a five-membered thiazolidine ring with a chloroacetyl group (-COCH₂Cl) at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules. Its synthetic utility arises from the reactive chloroacetyl moiety, which enables nucleophilic substitution or cyclization reactions to form diverse derivatives. For instance, it is widely used to synthesize thiazolidine-2,4-dione (TZD) derivatives, a scaffold with notable antidiabetic, antimicrobial, and antiparasitic activities . The compound’s synthesis typically involves reacting amines with chloroacetyl chloride under basic conditions, followed by coupling with thiazolidine-2,4-dione or related heterocycles .

Properties

CAS No. |

52837-50-0 |

|---|---|

Molecular Formula |

C5H8ClNOS |

Molecular Weight |

165.64 g/mol |

IUPAC Name |

2-chloro-1-(1,3-thiazolidin-3-yl)ethanone |

InChI |

InChI=1S/C5H8ClNOS/c6-3-5(8)7-1-2-9-4-7/h1-4H2 |

InChI Key |

UDFTYHXUNLWFLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction of Thiourea with Chloroacetyl Chloride

One of the most common and efficient methods for synthesizing thiazolidine derivatives, including 3-(chloroacetyl)-thiazolidine, involves the reaction of thiourea with chloroacetyl chloride . This reaction can be carried out under various conditions:

Conventional reflux in aqueous or organic solvents : Thiourea and chloroacetyl chloride are refluxed in water or organic solvents such as acetone or methanol. This produces the thiazolidine ring via nucleophilic attack of the thiourea sulfur on the chloroacetyl chloride, followed by cyclization.

Ultrasound-assisted synthesis : Ultrasonic irradiation significantly reduces reaction time and improves yield. For example, refluxing thiourea and chloroacetyl chloride in water under ultrasound irradiation reduces reaction time from 10–12 hours to 4–5 hours and increases yield from approximately 85% to 90%.

Green chemistry approach : The reaction avoids the use of toxic chloroacetic acid by employing chloroacetyl chloride directly, with in situ generated HCl consumed during the hydrolysis step, making the process cleaner and more environmentally friendly.

Table 1: Comparison of Reaction Conditions for Thiourea and Chloroacetyl Chloride

| Method | Solvent | Reaction Time | Yield (%) | Special Notes |

|---|---|---|---|---|

| Conventional reflux | Water | 10–12 hours | 85 | Requires external HCl sometimes |

| Ultrasound-assisted reflux | Water | 4–5 hours | 90 | Faster, higher yield, greener method |

| Organic solvent reflux (acetone) | Acetone | ~3 hours | ~88 | Common in classical protocols |

Multicomponent Reactions (MCRs)

Multicomponent reactions have been employed to synthesize substituted thiazolidines efficiently in a one-pot manner. These reactions typically involve:

- α-Haloketones or α-halo carbonyl compounds reacting with thiourea or related sulfur-containing nucleophiles.

- Use of bases such as triethylamine or DBU to promote cyclization.

- Mild conditions such as reflux in methanol or chloroform.

For example, hydrazine, allyl isothiocyanate, and α-chloroacetyl chloride have been used in a multicomponent sequence to yield thiazolidin-4-one derivatives with high purity and yield.

Reaction with Amines and Chloroacetyl Chloride

Another route involves preparing 2-chloroacetamido intermediates by reacting amines (e.g., 2-aminobenzothiazole) with chloroacetyl chloride, followed by cyclization with potassium thiocyanate to form thiazolidine rings.

- This method is useful for synthesizing substituted thiazolidinones, including 3-(chloroacetyl)-thiazolidine derivatives.

- The reaction is typically performed in benzene or acetone under reflux.

- The products are isolated by filtration and recrystallization, yielding high-purity compounds.

Knoevenagel Condensation and Further Functionalization

In some studies, the thiazolidine-2,4-dione core is first prepared via thiourea and chloroacetic acid or chloroacetyl chloride, then subjected to Knoevenagel condensation with aldehydes to introduce various substituents at the 3-position, including chloroacetyl groups.

- Catalysts such as piperidinium acetate are used.

- The reaction is typically conducted in boiling anhydrous toluene with Dean–Stark apparatus to remove water and drive the reaction forward.

- This method allows for the synthesis of diverse 3-substituted thiazolidine derivatives with controlled stereochemistry.

Mechanistic Insights

The synthesis of 3-(chloroacetyl)-thiazolidine generally proceeds via:

- Nucleophilic attack of the thiourea sulfur on the electrophilic carbon of chloroacetyl chloride.

- Cyclization to form the thiazolidine ring.

- Hydrolysis or rearrangement steps to stabilize the product.

In ultrasound-assisted methods, cavitation effects enhance molecular collisions and reaction rates, leading to shorter reaction times and improved yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution due to the electrophilic nature of the α-carbon.

Key Reactions:

-

Reaction with Amines :

Thiazolidine, 3-(chloroacetyl)- reacts with primary or secondary amines to form substituted acetamide derivatives. For example:This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases like triethylamine[^8][^9].

-

Thiolysis :

Treatment with thiols (RSH) replaces the chloride with a thioether group, forming sulfanyl derivatives[^2][^12].

Condensation Reactions

The compound participates in Knoevenagel and Claisen-Schmidt condensations due to its active methylene group.

Example:

-

Knoevenagel Condensation :

Reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of β-alanine or acetic acid yields 5-arylidene-thiazolidine-2,4-diones[^1][^7].

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| β-Alanine, AcOH, 80–90°C | 5-(4-Fluorobenzylidene) derivative | 84–95% | |

| Ultrasonic irradiation, HO | Pyrazolyl-TZD hybrids | 90% |

Cycloaddition and Ring-Opening Reactions

The thiazolidine ring can undergo cycloaddition with electrophiles or nucleophiles.

Notable Pathways:

-

Cyclocondensation with Thioglycolic Acid :

Forms thiazolidinone derivatives via ring expansion[^2][^5]: -

Ring-Opening with Hydrazines :

Produces hydrazide derivatives, which are precursors for pyrazole synthesis[^7][^12].

Biological Activity-Driven Modifications

Thiazolidine, 3-(chloroacetyl)- serves as a scaffold for bioactive molecules:

Anticancer Derivatives:

-

Condensation with pyrazolecarboxaldehydes yields diaryl-substituted pyrazolyl-TZDs (IC = 25–95 μM against MCF-7 cells)[^1][^6].

Antifungal Derivatives:

-

Alkylation with haloacetic acid esters produces compounds with MIC values of 2–8 μg/mL against Candida spp[^8].

Mechanistic Insights

-

Knoevenagel Mechanism :

β-Alanine acts as a bifunctional catalyst, forming an imine intermediate that facilitates nucleophilic attack by the thiazolidine anion[^1][^10]. -

Ultrasound Effects :

Cavitation accelerates mass transfer and reduces reaction time by 60% compared to thermal methods[^1].

Stability and Reactivity Trends

-

pH Sensitivity :

Stable under acidic conditions but prone to hydrolysis in alkaline media. -

Thermal Stability :

Decomposes above 200°C, releasing HCl and forming cyclic sulfides[^4][^9].

Scientific Research Applications

Thiazolidine, 3-(chloroacetyl)-, also known as 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID, is a chemical compound with diverse applications, particularly in medicinal chemistry and organic synthesis . Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring biological interactions.

Scientific Research Applications

Thiazolidine, 3-(chloroacetyl)-, is utilized across various scientific disciplines due to its versatile chemical properties.

Medicinal Chemistry: It serves as a crucial building block in synthesizing various bioactive molecules, including potential anticancer and antimicrobial agents. The thiazolidine core is a scaffold for creating diverse medicinal compounds.

Organic Synthesis: This compound acts as an intermediate in synthesizing complex heterocyclic compounds. Its functional groups enable various chemical reactions, leading to complex molecular architectures.

Biological Studies: Researchers employ Thiazolidine, 3-(chloroacetyl)-, in studies focusing on enzyme inhibition, protein-ligand interactions, and mechanisms of action. Its chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazolidine ring can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways.

Industrial Applications: It finds use in the production of specialty chemicals and pharmaceuticals.

Potential Therapeutic Areas

Thiazolidine derivatives have demonstrated potential in various therapeutic areas. Research indicates that these compounds can exhibit cytotoxic effects against cancer cell lines and may act as inhibitors of specific enzymes, such as α-amylase and urease. Specific applications and research findings are highlighted below:

Antimicrobial and Anticancer Activity: (R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile, a related compound, has shown potential in anti-inflammatory and antimicrobial activities. Derivatives of thiazolidines exhibit cytotoxic effects against cancer cell lines. Novel hybrid compounds containing thiazolidinedione and thiazole have been synthesized and tested as human topoisomerases inhibitors, with some showing promising anticancer activity .

Antidiabetic Agents: Thiazolidinediones are recognized for their applications in medicinal chemistry, particularly as antidiabetic agents. Novel thiazolidinedione derivatives have been synthesized and evaluated for their anti-diabetic properties, showing inhibition of α-amylase, α-glucosidase, and aldose reductase . Studies also focus on synthesizing thiazolidinedione derivatives with antioxidant properties for managing diabetes .

Enzyme Inhibition: Interaction studies have shown the ability of (R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile to inhibit enzyme activity, such as α-amylase, relevant in diabetes management. The chloroacetyl group in 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The presence of the chloroacetyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Analogs: Herbicide Safeners

Thiazolidine, 3-(chloroacetyl)- exhibits bioisosteric resemblance to R-28725 , a herbicide safener. Both compounds protect crops from herbicide toxicity, but R-28725’s dichloroacetate group confers higher binding affinity to detoxification enzymes (e.g., glutathione-S-transferase) compared to thiazolidine derivatives . Computational studies suggest that thiazolidine-4-carboxylates () mimic R-28725’s mode of action but require structural optimization for comparable efficacy .

Biological Activity

Thiazolidine, 3-(chloroacetyl)- is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Thiazolidine Compounds

Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been studied extensively due to their potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The presence of substituents on the thiazolidine ring often enhances these biological activities.

-

Enzyme Inhibition :

- Thiazolidine derivatives have been shown to inhibit various enzymes such as α-amylase and aldose reductase. For instance, a study reported that thiazolidine derivatives exhibited significant inhibitory activity against aldose reductase with an IC50 value of 27.54 µg/mL .

- The inhibition of α-glucosidase was also noted, with kinetic analyses indicating a decrease in Vmax and Km values compared to uninhibited reactions .

-

Chemical Reactivity :

- Thiazolidine can react with thioreactive biomolecules, particularly those containing nucleophilic cysteines. This reactivity is crucial for activating the TRPA1 channel, which is involved in pain and inflammation pathways . In vivo studies demonstrated that thiazolidine induces acute pain and inflammation in mice through TRPA1 activation.

- Antioxidant Activity :

Biological Activities

The biological activities associated with thiazolidine, 3-(chloroacetyl)- include:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Study 1: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of thiazolidine derivatives by assessing their effects on glucose uptake and insulin sensitivity in vitro. The results indicated that certain derivatives significantly enhanced glucose uptake in muscle cells by activating PPAR-γ pathways .

Case Study 2: Anticancer Efficacy

In a comparative study on various thiazolidine derivatives against different cancer cell lines, compound 44 demonstrated significant cytotoxicity with an IC50 value of 0.31 µM against HT-29 cells while also inhibiting key signaling pathways involved in tumor growth .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(chloroacetyl)thiazolidine derivatives for medicinal chemistry applications?

- Methodological Answer : The synthesis typically involves acylation reactions using chloroacetyl chloride with amines or amino acid derivatives. For example, 4-aminobenzoic acid reacts with chloroacetyl chloride in DMF to form chloroacetamide intermediates, which are further functionalized via cyclization with thionyl chloride or amines (e.g., cyclopentylamine) under triethylamine catalysis . Key parameters include solvent choice (acetonitrile or DMF), reaction temperature (room temperature to 80°C), and purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. What analytical techniques are critical for verifying the structure of 3-(chloroacetyl)thiazolidine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and purity. For instance, ¹H NMR in CDCl₃ or DMSO-d₆ can identify characteristic peaks such as thiazolidine ring protons (~δ 3.5–4.5 ppm) and chloroacetyl carbonyl signals (~δ 170–175 ppm). Mass spectrometry (HRMS or ESI-MS) and elemental analysis validate molecular weight and purity .

Q. What safety precautions are required when handling 3-(chloroacetyl)thiazolidine derivatives in the laboratory?

- Methodological Answer : Chloroacetyl chloride, a key reagent, is highly corrosive and toxic. Use fume hoods, nitrile gloves, and protective eyewear. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate. Store intermediates under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can in vivo models evaluate the antitumor efficacy of 3-(chloroacetyl)thiazolidine-based inhibitors (e.g., SphK2 inhibitors)?

- Methodological Answer : Use BALB/c-nu mice with U937 or JC tumor xenografts. Administer compounds (e.g., K145 at 50 mg/kg) via oral gavage or intraperitoneal injection for 15–17 days. Monitor tumor volume via calipers and calculate relative tumor inhibition rates (TGI). Post-mortem analysis includes tumor weight measurement and histopathology .

Q. What computational strategies support the design of 3-(chloroacetyl)thiazolidine derivatives targeting enzyme active sites (e.g., SphK1/SphK2)?

- Methodological Answer : Perform homology modeling using tools like MODELLER to generate enzyme structures (e.g., SphK1: Q9NYA1). Validate models via Ramachandran plots (≥95% residues in allowed regions) and clash scores (<3.0). Dock ligands (e.g., sphingosine) into binding pockets using GOLD software, prioritizing hydrogen bonding with residues like Leu163 (SphK1) and Cys329 (SphK2) .

Q. How do structural modifications (e.g., substituent variation) influence the bioactivity of 3-(chloroacetyl)thiazolidine derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity and kinase binding. Compare IC₅₀ values in enzyme assays (e.g., SphK2 inhibition). For example, 4-nitroaniline derivatives show higher activity than 4-methoxy analogs due to improved π-stacking in hydrophobic pockets .

Q. What mechanisms explain the cyclization of chloroacetyl intermediates into thiazolidine rings?

- Methodological Answer : The reaction proceeds via nucleophilic attack by thiol or amine groups on chloroacetyl chloride, followed by intramolecular cyclization. For instance, thiourea derivatives undergo NH and SH group attacks to form 1,3-thiazolidine rings, releasing HCl as a byproduct. Kinetic studies in phosphate buffer (pH 7.4) confirm biocompatibility .

Data Contradictions and Validation

- Synthesis Yield Variability : reports 60–75% yields for intermediates, while other protocols (e.g., HCl salt formation) achieve 75% . Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time (5–24 hours) to address discrepancies.

- Biological Activity : K145 shows tumor suppression in mice but lacks cytotoxicity in vitro . Validate via dual assays (e.g., MTT for viability and Western blotting for apoptosis markers like caspase-3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.